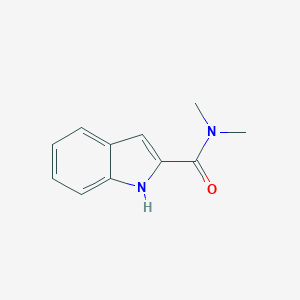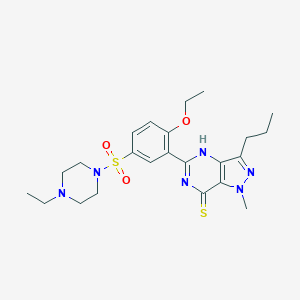
N,N-dimethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1H-indole-2-carboxamide is a chemical compound with the linear formula C11H12N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is the first indole derivative isolated from marine fungus .
Synthesis Analysis
The synthesis of N,N-dimethyl-1H-indole-2-carboxamide and its derivatives has been a subject of research. For instance, Onda et al. synthesized new compounds with the title of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives . Another study mentioned the oxidation of the carbaldehyde derivative to the carboxylic acid derivative using NaClO2 salt and NaH2PO4 buffer .
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A, highlighting the potential of N,N-dimethyl-1H-indole-2-carboxamide in antiviral research .
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. This suggests that compounds like N,N-dimethyl-1H-indole-2-carboxamide could be valuable in the development of new anti-inflammatory agents .
Anticancer Applications
Indole compounds have been identified as potential anticancer agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer treatment research .
Antimicrobial Effects
The structural framework of indoles, including N,N-dimethyl-1H-indole-2-carboxamide, provides a basis for exploring antimicrobial activities. This could lead to the development of new antibiotics or antiseptic agents .
Antitubercular Activity
Research has indicated that indole derivatives can be effective against Mycobacterium tuberculosis. This opens up possibilities for N,N-dimethyl-1H-indole-2-carboxamide to be used in the treatment of tuberculosis .
Antioxidant Properties
Indoles are known to exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress. This property can be harnessed in various medical and cosmetic applications .
Wirkmechanismus
Target of Action
N,N-dimethyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins , leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 188231 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the broad range of biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVIZFVTRRWODF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324181 |
Source


|
| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1H-indole-2-carboxamide | |
CAS RN |
7511-14-0 |
Source


|
| Record name | NSC405973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)





